molecular formula C20H16O6 B14343874 2-Ethyl-5,7,9-trihydroxy-3,4-dihydrotetracene-1,6,11(2H)-trione CAS No. 96385-21-6

2-Ethyl-5,7,9-trihydroxy-3,4-dihydrotetracene-1,6,11(2H)-trione

Cat. No.: B14343874
CAS No.: 96385-21-6
M. Wt: 352.3 g/mol
InChI Key: JOMHIIXMVCDQRZ-UHFFFAOYSA-N
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Description

2-Ethyl-5,7,9-trihydroxy-3,4-dihydrotetracene-1,6,11(2H)-trione is a complex organic compound that belongs to the tetracene family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5,7,9-trihydroxy-3,4-dihydrotetracene-1,6,11(2H)-trione typically involves multi-step organic reactions. The starting materials are often simpler aromatic compounds, which undergo a series of reactions such as Friedel-Crafts acylation, cyclization, and hydroxylation. The reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and crystallization, would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5,7,9-trihydroxy-3,4-dihydrotetracene-1,6,11(2H)-trione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex organic molecules.

    Biology: Potential use as a probe or marker in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Used in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-Ethyl-5,7,9-trihydroxy-3,4-dihydrotetracene-1,6,11(2H)-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tetracene: The parent compound of the tetracene family, known for its use in organic electronics.

    Pentacene: Another polycyclic aromatic hydrocarbon with similar properties and applications.

    Anthracene: A simpler polycyclic aromatic hydrocarbon with well-studied chemical behavior.

Uniqueness

2-Ethyl-5,7,9-trihydroxy-3,4-dihydrotetracene-1,6,11(2H)-trione is unique due to its specific substitution pattern and functional groups. These features may confer distinct chemical reactivity and biological activity compared to other tetracenes. Its hydroxyl and carbonyl groups, in particular, provide sites for further chemical modification and potential interactions with biological targets.

Properties

CAS No.

96385-21-6

Molecular Formula

C20H16O6

Molecular Weight

352.3 g/mol

IUPAC Name

2-ethyl-5,7,9-trihydroxy-3,4-dihydro-2H-tetracene-1,6,11-trione

InChI

InChI=1S/C20H16O6/c1-2-8-3-4-10-11(17(8)23)7-13-16(19(10)25)20(26)15-12(18(13)24)5-9(21)6-14(15)22/h5-8,21-22,25H,2-4H2,1H3

InChI Key

JOMHIIXMVCDQRZ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C3=C(C=C2C1=O)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O

Origin of Product

United States

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